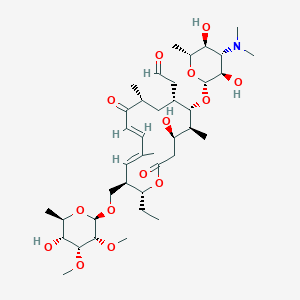

Tylosin B

Description

Properties

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3/b13-12+,20-16+/t21-,22+,23-,24-,25+,26-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPHLEPFYLNRDA-NLGRAQRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016177 | |

| Record name | Tylosin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11032-98-7 | |

| Record name | Desmycosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11032-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylosin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011032987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylosin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-{[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2,3-di-O-methyl-beta-D-allopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tylosin B (desmycosin) chemical structure and properties

An In-depth Technical Guide to Tylosin B (Desmycosin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for this compound, also known as desmycosin. This compound is a macrolide antibiotic and a key component of the tylosin complex, which is produced by the fermentation of Streptomyces fradiae.[1][2] While Tylosin A is the major component, this compound, C, and D contribute to the overall antimicrobial potency.[3][4] this compound is also formed from the hydrolysis of Tylosin A in acidic conditions below pH 4.[2][5] This document collates essential data for professionals engaged in research and development involving this compound.

Chemical Structure and Identifiers

This compound is a 16-membered macrolide antibiotic.[6] Its structure is characterized by a large lactone ring to which various sugar moieties are attached. It is specifically the 4A-O-de(2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl) derivative of tylosin.[6][7]

-

IUPAC Name : 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,5S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,5R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde[8]

-

SMILES : CC[C@@H]1--INVALID-LINK--O1)O)C)O[C@H]2C(C(--INVALID-LINK--C)O)N(C)C)O)CC=O)C)\C">C@HCO[C@H]3C(C(--INVALID-LINK--O)OC)OC[8]

-

InChIKey : QRPHLEPFYLNRDA-GEKOFTRASA-N[8]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its formulation, delivery, and interaction with biological systems.

| Property | Value | Source |

| Molecular Weight | 771.93 g/mol | [6][9][11] |

| Melting Point | 85-95°C; 114-116°C | [9][10] |

| pKa | 8.36 (Uncertain) | [10] |

| logP | 0.9 | [8][12] |

| Solubility | Soluble in methanol, DMSO, and ethanol (≥10 mg/ml). Sparingly soluble in water (5.0 mg/ml at 26°C). | [5][7][9] |

| Appearance | Solid | [9] |

| Hydrogen Bond Donor Count | 4 | [8][10] |

| Hydrogen Bond Acceptor Count | 15 | [8][10] |

| Rotatable Bond Count | 11 | [8][10] |

| Complexity | 1260 | [8][10] |

Antimicrobial and Pharmacological Properties

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its bacteriostatic effect by inhibiting protein synthesis.[4][9] It reversibly binds to the 23S rRNA component of the 50S ribosomal subunit, thereby blocking the elongation of the peptide chain.[3][9][13] This action prevents bacteria from synthesizing essential proteins, thus inhibiting their growth and replication.[13] Interestingly, while other 16-membered macrolides have been shown to inhibit peptidyl transferase, this compound does not exhibit this activity.[3][9]

Spectrum of Activity

This compound, as part of the tylosin complex, is primarily active against Gram-positive bacteria and Mycoplasma species.[4][9] It has a much narrower spectrum of activity against Gram-negative bacteria.[4] The relative antimicrobial activity of this compound is reported to be 0.83 compared to Tylosin A (which is set at 1.0).[3]

| Organism | MIC (Minimum Inhibitory Concentration) | Source |

| Mycoplasma bovis | 0.06 - 4 µg/ml | [4] |

| Staphylococcus aureus | 0.5 - >128 µg/ml | [4] |

| Mycoplasma hyopneumoniae | 0.015 - 0.3 µg/mL | [13] |

| Streptococcus pneumoniae | 0.125 - 64 µg/mL | [13] |

Pharmacokinetics

Tylosin is generally well-absorbed after oral and parenteral administration and is characterized by a high volume of distribution in tissues and body fluids.[14][15] It binds to plasma proteins at a moderate level (25-47%).[15] The half-life in most animal species is approximately 3-4 hours.[16] Excretion occurs mainly through bile and milk, with a smaller portion eliminated in the urine.[15][16]

| Parameter | Value | Species | Source |

| Bioavailability (Oral) | 70 - 95% | Pigs, Cows, Sheep | [17][18] |

| Bioavailability (IM) | 22.5 - 34.0% | Chicken | [17][18] |

| Half-life (t½) | 3 - 4 hours | Most animal species | [14][16] |

| Volume of Distribution (Vd) | 1 - 7 L/kg | Most animal species | [15][16] |

| Protein Binding (Serum) | 25 - 47% | General | [15][16] |

| Protein Binding (Milk) | 15% | General | [16] |

Pharmacodynamic Effects and Signaling

Recent studies have begun to elucidate the broader effects of tylosin beyond direct protein synthesis inhibition. In Streptococcus suis, sub-inhibitory concentrations of tylosin have been shown to significantly decrease the expression of genes involved in the cysteine metabolism pathway, which is linked to biofilm formation.[19][20]

Caption: Tylosin's regulatory effect on cysteine metabolism genes in S. suis.[19]

Experimental Protocols

Accurate quantification of this compound in various matrices is crucial for research, quality control, and regulatory compliance. Below are detailed methodologies for its extraction and analysis.

Protocol 1: Extraction of Tylosin from Sow's Milk

This protocol details the sample preparation for analyzing tylosin concentration via UHPLC-MS/MS.[21]

-

Sample Collection : Weigh a 2 mL aliquot of a milk sample into a centrifuge tube.

-

Internal Standard : Add 100 µL of an internal standard (IS) at a concentration of 2 µg/mL.

-

Vortexing : Vortex the mixture and let it stand for 30 minutes at room temperature.

-

Extraction : Add 8 mL of acetonitrile to the tube for tylosin extraction.

-

Vortex and Centrifuge : Vortex the sample again for 15 minutes, followed by centrifugation at 3,060 × g for 15 minutes at 4°C.

-

Supernatant Transfer : Transfer 6 mL of the upper supernatant layer to a clean glass tube.

-

Evaporation : Evaporate the supernatant to dryness under a stream of nitrogen at 45 ± 5°C.

-

Reconstitution : Redissolve the dried sample in 0.6 mL of 0.025% heptafluorobutyric acid (HFBA).

-

Filtration : Pass the reconstituted sample through a 0.22 µm PVDF filter.

-

Analysis : Transfer the filtered sample to an HPLC vial for UHPLC-MS/MS analysis.

Protocol 2: Extraction of Tylosin from Animal Feed

This protocol describes the extraction and solid-phase extraction (SPE) clean-up for analyzing tylosin in feed samples.[22]

-

Sample Homogenization : Homogenize the animal feed sample.

-

Extraction : Weigh 5 g of the homogenized sample into a volumetric flask. Add 20 mL of extraction solvent (methanol/water 70:30, v/v, with 0.2% formic acid).

-

Shaking : Extract the sample for 30 minutes on a horizontal shaker.

-

Centrifugation : Centrifuge the sample for 10 minutes at 4,000 × g.

-

Dilution & Defatting : Dilute 3 mL of the supernatant with 27 mL of water and add 5 mL of n-hexane. Shake for 5 minutes and centrifuge for 10 minutes at 4,000 × g at 10°C.

-

SPE Cartridge Conditioning : Precondition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 5 mL of water.

-

Sample Loading : Load the aqueous phase from the previous step onto the conditioned SPE cartridge.

-

Washing : Rinse the cartridge with 3 mL of water and dry it under a vacuum.

-

Elution : Elute the tylosin with 2 mL of a 1:1 (v/v) acetonitrile:water mixture.

-

Filtration and Analysis : Filter the eluate through a 0.45 µm nylon membrane filter and inject the solution into the liquid chromatograph.

Caption: A generalized workflow for the extraction and analysis of this compound.[21][22]

References

- 1. DSpace [helda.helsinki.fi]

- 2. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. Tylosin - Wikipedia [en.wikipedia.org]

- 5. US3178341A - Antibiotics tylosin and desmycosin and derivatives thereof - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound (Desmycosin) | C39H65NO14 | CID 129627047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. toku-e.com [toku-e.com]

- 10. This compound|lookchem [lookchem.com]

- 11. This compound (Desmycosin) | CAS 11032-98-7 | LGC Standards [lgcstandards.com]

- 12. Desmycosin | C39H65NO14 | CID 6437804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. toku-e.com [toku-e.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Milk and Blood Pharmacokinetics of Tylosin and Tilmicosin following Parenteral Administrations to Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. Re-evaluation of a microbiological acceptable daily intake for tylosin based on its impact on human intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Tylosin Inhibits Streptococcus suis Biofilm Formation by Interacting With the O-acetylserine (thiol)-lyase B CysM [frontiersin.org]

- 20. Tylosin Inhibits Streptococcus suis Biofilm Formation by Interacting With the O-acetylserine (thiol)-lyase B CysM - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of tylosin concentration in sow’s milk after intramuscular administration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Desmycosin: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Streptomyces fradiae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmycosin, also known as Tylosin B, is a 16-membered macrolide antibiotic and a key biosynthetic precursor to tylosin. Produced by the fermentation of the soil bacterium Streptomyces fradiae, desmycosin itself possesses microbiological activity. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of desmycosin from S. fradiae fermentation cultures. It is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Historical Context

The discovery of desmycosin is intrinsically linked to the discovery of tylosin. In the late 1950s, researchers at the Lilly Research Laboratories isolated a new strain of Streptomyces fradiae from a soil sample from Thailand. This strain was found to produce a new antibiotic complex, which they named tylosin.[1] Subsequent research revealed that tylosin was not a single compound but a mixture of structurally related macrolides.[2][3]

The major and most active component was designated tylosin A. Along with it, three minor factors were identified: desmycosin (this compound), macrocin (tylosin C), and relomycin (tylosin D).[3][4] Desmycosin was identified as a microbiologically active degradation product of tylosin, and its structure was elucidated.[5] Further studies into the biosynthesis of tylosin in S. fradiae established that desmycosin is a direct precursor to tylosin.[6][7] This understanding of the biosynthetic pathway opened up possibilities for genetic engineering of S. fradiae to improve yields of specific tylosin-related compounds.[4]

Physicochemical Properties of Desmycosin

A summary of the key physicochemical properties of desmycosin is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₉H₆₅NO₁₄ |

| Molecular Weight | 771.93 g/mol |

| Appearance | White to light beige solid |

| Solubility | Soluble in DMSO |

| CAS Number | 11032-98-7 |

Biosynthesis of Desmycosin in Streptomyces fradiae

Desmycosin is an intermediate in the complex biosynthetic pathway of tylosin in Streptomyces fradiae. The biosynthesis begins with the formation of the 16-membered macrolactone ring, tylonolide, by a polyketide synthase (PKS). This is followed by a series of post-PKS modifications, including glycosylation and oxidation.

The formation of desmycosin involves the sequential addition of three deoxy sugars: D-mycaminose, L-mycarose, and D-mycinose. Desmycosin is formed after the addition of mycaminose and mycinose to the tylonolide core. The final step in the biosynthesis of tylosin A is the enzymatic conversion of desmycosin.

Regulatory Signaling Pathway

The biosynthesis of tylosin and its precursors, including desmycosin, is tightly regulated in Streptomyces fradiae. This regulation occurs at the transcriptional level and involves a cascade of regulatory proteins.

Caption: Regulatory cascade for tylosin biosynthesis in S. fradiae.

Experimental Protocols

Fermentation of Streptomyces fradiae for Desmycosin Production

This protocol describes the submerged fermentation of Streptomyces fradiae to produce desmycosin.

4.1.1. Media Composition

-

Seed Medium (per liter):

-

Glucose: 10 g

-

Soybean meal: 15 g

-

Corn steep liquor: 5 g

-

CaCO₃: 2 g

-

(NH₄)₂SO₄: 3 g

-

pH adjusted to 7.0 before sterilization

-

-

Production Medium (per liter):

-

Glucose: 60 g

-

Soybean meal: 30 g

-

Corn steep liquor: 10 g

-

CaCO₃: 5 g

-

(NH₄)₂SO₄: 5 g

-

KH₂PO₄: 0.5 g

-

MgSO₄·7H₂O: 0.5 g

-

pH adjusted to 7.0 before sterilization

-

4.1.2. Fermentation Procedure

-

Inoculum Preparation: Inoculate a loopful of Streptomyces fradiae from a fresh agar plate into a 250 mL flask containing 50 mL of seed medium.

-

Seed Culture Incubation: Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 220 rpm.

-

Production Culture: Transfer 5 mL of the seed culture into a 500 mL flask containing 100 mL of production medium.

-

Production Incubation: Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 220 rpm.

-

Monitoring: Monitor the production of desmycosin and other tylosin-related compounds periodically by taking samples for analysis (e.g., HPLC).

Isolation and Purification of Desmycosin

This protocol outlines a multi-step process for the isolation and purification of desmycosin from the fermentation broth.

4.2.1. Extraction

-

Harvesting: After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 5000 rpm for 20 minutes.

-

Solvent Extraction: Adjust the pH of the supernatant to 9.0 with NaOH and extract three times with an equal volume of ethyl acetate.

-

Concentration: Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

4.2.2. Chromatographic Purification

A multi-step chromatographic approach is recommended for achieving high purity desmycosin.

-

Silica Gel Chromatography (Initial Cleanup):

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of methanol in chloroform (e.g., 1%, 2%, 5%, 10% methanol).

-

Collect fractions and analyze by Thin-Layer Chromatography (TLC) or HPLC to identify fractions containing desmycosin.

-

Pool the desmycosin-rich fractions and evaporate the solvent.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Dissolve the partially purified sample in the mobile phase.

-

Inject the sample onto a C18 reverse-phase preparative HPLC column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer). The exact conditions should be optimized based on analytical HPLC results.

-

Monitor the elution at 280 nm.

-

Collect the peak corresponding to desmycosin.

-

Evaporate the organic solvent and lyophilize the aqueous solution to obtain pure desmycosin.

-

Experimental Workflows and Visualizations

Fermentation and Extraction Workflow

Caption: Workflow for fermentation and extraction of desmycosin.

Purification Workflow

Caption: Chromatographic workflow for the purification of desmycosin.

Quantitative Data

The yield of desmycosin can vary significantly depending on the Streptomyces fradiae strain, fermentation conditions, and extraction efficiency. The following table provides representative data for analytical separation.

| Parameter | Value | Reference |

| HPLC Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [8] |

| Mobile Phase | Acetonitrile and 0.1M H₃PO₄ (60:40, v/v), pH 2.5 | [8] |

| Flow Rate | 0.8 mL/min | [8] |

| Detection Wavelength | 280 nm | [8] |

| Retention Time (Tylosin A) | ~8 min | Inferred |

| Retention Time (Desmycosin) | ~6 min | Inferred |

| LOD (Tylosin) | 0.473 µg/kg | [8] |

| LOQ (Tylosin) | 1.561 µg/kg | [8] |

Note: Retention times are approximate and will vary based on the specific HPLC system and conditions. The separation of tylosin A and desmycosin is achievable under these or similar reverse-phase conditions.

Conclusion

This technical guide has provided a detailed overview of the discovery, biosynthesis, and methodologies for the isolation and purification of desmycosin from Streptomyces fradiae. The provided protocols and workflows offer a solid foundation for researchers to produce and study this important macrolide antibiotic. Further optimization of fermentation and purification strategies, potentially through metabolic engineering of S. fradiae and advanced chromatographic techniques, can lead to improved yields and facilitate further investigation into the therapeutic potential of desmycosin and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tylosin - Wikipedia [en.wikipedia.org]

- 3. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tylosin, a new antibiotic. II. Isolation, properties, and preparation of desmycosin, a microbiologically active degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Mechanism of Action of Tylosin B on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylosin B, also known as desmycosin, is a macrolide antibiotic that, like other members of its class, targets the bacterial ribosome to inhibit protein synthesis. Its mechanism of action involves binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET). This guide provides a comprehensive technical overview of the molecular interactions and functional consequences of this compound binding to the 50S ribosomal subunit. It details the binding site, key molecular interactions, and the resulting effects on translation. Furthermore, this document furnishes detailed methodologies for pivotal experiments used to elucidate this mechanism and presents quantitative data regarding this compound's activity. Visualizations of the mechanism and experimental workflows are provided to facilitate a deeper understanding.

Introduction

Macrolide antibiotics are a critical class of therapeutic agents that function by inhibiting bacterial protein synthesis.[1][2] They achieve this by binding to the large (50S) ribosomal subunit.[1][2] Tylosin, a 16-membered macrolide produced by Streptomyces fradiae, is a mixture of four related compounds, with Tylosin A being the major component.[3] this compound (desmycosin) is a structurally similar analogue that lacks the mycarose sugar found on the mycaminose sugar of Tylosin A.[4] While structurally related, the seemingly minor difference between Tylosin A and this compound leads to significant variations in their inhibitory activity. This guide focuses specifically on the mechanism of action of this compound.

Mechanism of Action of this compound

This compound exerts its bacteriostatic effect by binding to the 50S ribosomal subunit and obstructing the process of protein synthesis.[3] The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[5]

Binding Site and Molecular Interactions

This compound, like other macrolides, establishes critical interactions with the 23S rRNA, a major component of the 50S subunit. The binding pocket is situated near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.[6] Key nucleotides in the 23S rRNA that form the macrolide binding site include A2058 and G748 (E. coli numbering).[7] The mycaminose sugar of this compound is positioned to interact with the region around A2058, while other parts of the macrolide extend towards G748.[7] The precise orientation and interactions of this compound within the NPET have been elucidated through structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) of related macrolides bound to the ribosome.[6]

Inhibition of Protein Synthesis

By binding within the NPET, this compound physically obstructs the passage of the elongating polypeptide chain.[5] This steric hindrance leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby inhibiting protein synthesis. However, a crucial distinction for this compound is its efficacy as an inhibitor. While it binds with high affinity, it is a surprisingly poor inhibitor of in vitro translation.[4] Studies have shown that even at high concentrations, this compound does not completely abolish protein synthesis, often failing to achieve more than 50% inhibition.[4] This suggests that the presence of the mycarose sugar in Tylosin A is critical for its potent inhibitory activity, and its absence in this compound significantly diminishes its ability to effectively block the progression of the nascent peptide.

Quantitative Data

The following table summarizes the available quantitative data for this compound (desmycosin) and, for comparison, the more commonly studied Tylosin.

| Compound | Target | Assay | Parameter | Value | Reference |

| This compound (Desmycosin) | E. coli 70S Ribosome | Ribosome Binding Assay | Kd | 0.3 nM | [4] |

| This compound (Desmycosin) | E. coli cell-free system | In Vitro Translation (GFP) | % Inhibition | < 50% | [4] |

| Tylosin | E. coli cell-free system | In Vitro Translation (GFP) | IC50 | 0.25 µM | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the 50S ribosomal subunit.

In Vitro Translation Inhibition Assay

This assay measures the dose-dependent inhibition of protein synthesis by an antibiotic in a cell-free system.

Objective: To determine the IC50 value of this compound.

Materials:

-

E. coli S30 cell-free extract system

-

Plasmid DNA encoding a reporter protein (e.g., firefly luciferase or Green Fluorescent Protein)

-

This compound (desmycosin) stock solution in a suitable solvent (e.g., DMSO)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

Reaction buffer

-

Nuclease-free water

-

Microplate reader (for fluorescence or luminescence detection)

-

384-well plates

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the same solvent as the stock solution. Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source.

-

Reaction Setup: In a 384-well plate, add the this compound dilutions to the respective wells. Add a solvent-only control (no inhibitor) and a no-template control (no DNA).

-

Initiation of Translation: Add the plasmid DNA to all wells except the no-template control. Then, add the master mix to all wells to initiate the transcription and translation reactions.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-4 hours) to allow for protein synthesis.

-

Detection:

-

For GFP, measure the fluorescence intensity directly in the microplate reader.

-

For luciferase, add the luciferase substrate and measure the luminescence.

-

-

Data Analysis: Subtract the background signal (no-template control). Normalize the data to the no-inhibitor control (100% activity). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Ribosome Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (50S ribosomal subunit), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Objective: To determine the Kd of this compound for the 50S ribosomal subunit.

Materials:

-

Purified 50S ribosomal subunits

-

This compound (desmycosin)

-

ITC instrument

-

Degassed binding buffer (e.g., HEPES buffer with MgCl2, KCl, and DTT)

Procedure:

-

Sample Preparation: Dialyze both the 50S subunits and this compound extensively against the same degassed binding buffer to minimize heat of dilution effects. Determine the accurate concentrations of both samples.

-

Instrument Setup: Thoroughly clean the ITC sample and reference cells. Load the reference cell with the binding buffer. Load the 50S subunit solution into the sample cell.

-

Titration: Load the this compound solution into the injection syringe. Program the ITC instrument to perform a series of small injections of this compound into the sample cell while monitoring the heat changes.

-

Data Acquisition: The instrument records the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of this compound to 50S subunits. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Structural Determination by Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the high-resolution structural determination of the 50S ribosomal subunit in complex with this compound, providing detailed insights into the binding site and molecular interactions.

Objective: To visualize the binding of this compound to the 50S ribosomal subunit at near-atomic resolution.

Materials:

-

Purified 50S ribosomal subunits

-

This compound (desmycosin)

-

Cryo-EM grids (e.g., holey carbon grids)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Transmission Electron Microscope (TEM) equipped with a direct electron detector

-

Image processing software (e.g., RELION, cryoSPARC)

Procedure:

-

Complex Formation: Incubate purified 50S ribosomal subunits with an excess of this compound to ensure saturation of the binding sites.

-

Grid Preparation: Apply a small volume (3-4 µL) of the 50S-Tylosin B complex to a glow-discharged cryo-EM grid.

-

Vitrification: Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane. This traps the complexes in a vitrified, near-native state.

-

Data Collection: Transfer the vitrified grids to the TEM and collect a large dataset of high-resolution images (micrographs) of the particles.

-

Image Processing:

-

Particle Picking: Computationally identify individual 50S-Tylosin B particles from the micrographs.

-

2D Classification: Group similar particle views to remove contaminants and select for high-quality particles.

-

3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the 2D class averages.

-

Model Building and Refinement: Build an atomic model of the 50S-Tylosin B complex into the final 3D density map and refine it.

-

Conclusion

This compound (desmycosin) binds with high affinity to the nascent peptide exit tunnel of the 50S ribosomal subunit, interacting with key nucleotides of the 23S rRNA. Despite its strong binding, it is a weak inhibitor of protein synthesis in vitro, highlighting the critical role of the mycarose sugar, absent in this compound, for potent macrolide-mediated translation inhibition. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other macrolide antibiotics, aiding in the rational design of novel antibacterial agents to combat the growing threat of antibiotic resistance.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]

In-Depth Technical Guide: Antibacterial Spectrum of Desmycosin Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmycosin, also known as Tylosin B, is a 16-membered macrolide antibiotic with a significant spectrum of activity primarily directed against Gram-positive bacteria. As a component of the broader tylosin complex produced by Streptomyces fradiae, desmycosin exerts its bacteriostatic effect through the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the in vitro antibacterial activity of desmycosin against a range of clinically relevant Gram-positive pathogens. It includes a detailed summary of available Minimum Inhibitory Concentration (MIC) data, standardized experimental protocols for susceptibility testing, and visual representations of its mechanism of action and associated resistance pathways. This document is intended to serve as a key resource for researchers and professionals involved in the discovery, development, and application of macrolide antibiotics.

Introduction

Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections, particularly those caused by Gram-positive organisms. Desmycosin, a key component of the tylosin antibiotic complex, shares the characteristic macrolactone ring structure that defines this class of antimicrobials.[1] Its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby interfering with protein synthesis.[2][3] This targeted action results in a bacteriostatic effect, effectively halting the growth and proliferation of susceptible bacteria.[4]

This guide focuses specifically on the antibacterial spectrum of desmycosin against Gram-positive bacteria, providing quantitative data and detailed methodologies to aid in research and development efforts.

Antibacterial Spectrum of Desmycosin: Quantitative Data

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for desmycosin (this compound) and the closely related tylosin complex against various Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Desmycosin (this compound) Against Select Gram-Positive Bacteria

| Bacterial Strain | MIC of Desmycosin (µg/mL) |

| Kocuria rhizophila | 0.78 |

| Staphylococcus aureus | - |

Data sourced from a study on the consistency evaluation of tylosin components.[5] Note: Data for a wider range of Gram-positive bacteria for desmycosin alone is limited in publicly available literature.

Table 2: Minimum Inhibitory Concentration (MIC) of Tylosin (Mixture containing Desmycosin) Against Various Gram-Positive Bacteria

| Organism | MIC Range (mg/L) | Total No. of Isolates |

| Streptococcus pyogenes | 0.1 - 0.2 | 5 |

| Streptococcus pneumoniae | 0.2 - 0.4 | 4 |

| Streptococcus dysgalactiae | 0.06 - 128 | 50 |

| Streptococcus agalactiae | 0.125 - 0.5 | 51 |

| Streptococcus suis | 0.125 - >128 | 42 |

| Streptococcus uberis | 0.125 - >128 | 53 |

| Enterococcus faecalis | 0.25 - >128 | 31 |

| Staphylococcus aureus (Coagulase-positive) | 0.125 - >128 | 98 |

| Staphylococcus spp. (Coagulase-negative) | 0.78 - 1.0 | 7 |

Source: Adapted from WHO Food Additives Series 29.[6] Note: These values represent the activity of the tylosin complex, of which desmycosin is a major component.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for determining the MIC of desmycosin using the broth microdilution method, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a defined incubation period.

Materials

-

Desmycosin (this compound) analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Spectrophotometer

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

Procedure

-

Preparation of Desmycosin Stock Solution: Prepare a stock solution of desmycosin in a suitable solvent at a concentration at least 10 times the highest concentration to be tested. Sterilize by filtration if necessary.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the desmycosin stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic. This will result in 100 µL final volume in each well after adding the inoculum.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture, select several colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), bringing the final volume to 100 µL.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: Following incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of desmycosin at which there is no visible growth.

Visualizing the Mechanism of Action and Resistance

The following diagrams, generated using the DOT language, illustrate the mechanism of action of desmycosin and the primary pathways of macrolide resistance in Gram-positive bacteria.

Mechanism of Action of Desmycosin

Caption: Mechanism of action of desmycosin.

Experimental Workflow for MIC Determination

Caption: Broth microdilution MIC determination workflow.

Macrolide Resistance Mechanisms

Caption: Major mechanisms of macrolide resistance.

Conclusion

Desmycosin demonstrates significant in vitro activity against a broad range of Gram-positive bacteria, consistent with its classification as a macrolide antibiotic. The provided MIC data, while more comprehensive for the parent tylosin complex, underscores its potential as an effective antibacterial agent. The standardized protocols for MIC determination are crucial for the accurate and reproducible evaluation of its potency. Understanding the mechanisms of action and, critically, the pathways of resistance is paramount for the strategic development of new macrolide derivatives and their effective clinical application. This guide serves as a foundational resource to support ongoing research and development in the field of antibacterial therapeutics.

References

- 1. goldbio.com [goldbio.com]

- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Macrolide - Wikipedia [en.wikipedia.org]

- 4. Tylosin - Wikipedia [en.wikipedia.org]

- 5. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Evaluation of the Effects of Tylosin on the Composition and Metabolism of Canine Fecal Microbiota [mdpi.com]

The Final Step: A Technical Guide to the Biosynthesis of Tylosin A from Desmycosin (Tylosin B)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical final step of the tylosin biosynthetic pathway: the conversion of Tylosin B (desmycosin) to the final active compound, Tylosin A. This transformation is a key area of interest for researchers and drug development professionals seeking to optimize tylosin production and engineer novel macrolide antibiotics. This document provides a comprehensive overview of the enzymatic reaction, detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical processes.

The Core Reaction: From Desmycosin to Tylosin A

The biosynthesis of Tylosin A from its precursor, desmycosin (this compound), is not a direct conversion but a multi-step process involving an intermediate, macrocin (Tylosin C). The terminal and rate-limiting step in this pathway is the methylation of macrocin to yield Tylosin A. This crucial reaction is catalyzed by the enzyme S-adenosyl-L-methionine:macrocin O-methyltransferase, commonly known as TylF.

The pathway can be summarized as follows:

This compound (Desmycosin) → Macrocin (Tylosin C) → Tylosin A

The enzyme TylF is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that specifically transfers a methyl group from SAM to the 3''-hydroxyl group of the mycinose sugar moiety of macrocin.[1][2] This methylation is essential for the full biological activity of the antibiotic.

Interestingly, studies have shown that TylF also mediates the conversion of lactenocin to desmycosin (this compound). The Vmax/Km ratios for the conversion of macrocin to Tylosin A and lactenocin to desmycosin are reported to be similar, suggesting a comparable catalytic efficiency for these analogous reactions.[3] This indicates that while TylF is crucial for the final step, its substrate specificity extends to other precursors in the tylosin pathway.

Quantitative Data Summary

Table 1: Properties of S-adenosyl-L-methionine:macrocin O-methyltransferase (TylF) from Streptomyces fradiae

| Property | Value | Reference |

| Enzyme Commission Number | EC 2.1.1.101 | [4] |

| Molecular Weight | 65,000 Da | [3] |

| Subunit Composition | Two identical subunits of 32,000 Da | [3] |

| Isoelectric Point (pI) | 4.5 | [3] |

| Optimal pH | 7.5 - 8.0 | [3][5] |

| Optimal Temperature | ~31 °C | [3][5] |

| Cofactor Requirement | Mg²⁺, Mn²⁺, or Co²⁺ for maximal activity | [3][5] |

| Kinetic Mechanism | Ordered Bi Bi | [3] |

Table 2: Relative Antimicrobial Potency of Tylosin Components

| Tylosin Component | Common Name | Relative Potency (Tylosin A = 1.0) |

| Tylosin A | Tylosin | 1.0 |

| This compound | Desmycosin | Not explicitly quantified in reviewed literature |

| Tylosin C | Macrocin | Not explicitly quantified in reviewed literature |

| Tylosin D | Relomycin | Not explicitly quantified in reviewed literature |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the biosynthesis of Tylosin A from its precursors.

Purification of Recombinant S-adenosyl-L-methionine:macrocin O-methyltransferase (TylF)

This protocol is adapted from standard procedures for the purification of His-tagged recombinant proteins expressed in E. coli.

1. Expression of Recombinant TylF:

-

Transform E. coli BL21(DE3) cells with an expression vector containing the His-tagged tylF gene.

-

Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance the yield of soluble protein.

2. Cell Lysis and Clarification:

-

Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.6, 300 mM NaCl, 10 mM imidazole, 1 mM phenylmethylsulfonyl fluoride (PMSF)).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Affinity Chromatography:

-

Load the clarified supernatant onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with the lysis buffer.

-

Wash the column with a wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged TylF protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

4. Buffer Exchange and Storage:

-

Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the purified enzyme in aliquots at -80°C.

In Vitro Enzymatic Assay for TylF Activity

This assay measures the conversion of macrocin to Tylosin A by monitoring the reaction products using High-Performance Liquid Chromatography (HPLC).

1. Reaction Mixture Preparation:

-

Prepare a reaction mixture in a final volume of 100 µL containing:

-

50 mM Tris-HCl buffer (pH 7.6 - 8.0)

-

10 mM MgCl₂

-

1 mM Dithiothreitol (DTT)

-

0.4 mM S-adenosyl-L-methionine (SAM)

-

0.2 mM Macrocin (or desmycosin to test for its conversion)

-

1-10 µg of purified TylF enzyme

-

2. Enzymatic Reaction:

-

Pre-incubate the reaction mixture without the enzyme at 31°C for 5 minutes.

-

Initiate the reaction by adding the purified TylF enzyme.

-

Incubate the reaction at 31°C for a defined period (e.g., 30-60 minutes).

3. Reaction Termination:

-

Stop the reaction by adding an equal volume of a quenching solution, such as acetonitrile or methanol. Alternatively, heat inactivation at 95°C for 5 minutes can be used.

4. Sample Preparation for HPLC:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 15,000 x g) for 10 minutes to pellet any precipitated protein.

-

Collect the supernatant for HPLC analysis.

HPLC Analysis of Tylosin and its Precursors

This method allows for the separation and quantification of Tylosin A, desmycosin (this compound), and macrocin (Tylosin C).

1. HPLC System and Column:

-

An HPLC system equipped with a UV detector is required.

-

A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation.

2. Mobile Phase and Gradient:

-

Mobile Phase A: 0.05 M formic acid in water.

-

Mobile Phase B: 0.05 M formic acid in acetonitrile.

-

A gradient elution program can be optimized for the best separation. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic compounds.

3. Chromatographic Conditions:

-

Flow Rate: 0.4 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: 35°C.

-

Detection Wavelength: 280 - 290 nm.[5]

4. Quantification:

-

Prepare standard curves for Tylosin A, desmycosin, and macrocin of known concentrations.

-

Calculate the concentration of each compound in the enzymatic assay samples by comparing their peak areas to the respective standard curves.

Visualizing the Pathway and Workflows

To provide a clearer understanding of the biochemical and experimental processes, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Purification, characterization, and kinetic mechanism of S-adenosyl-L-methionine:macrocin O-methyltransferase from Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Macrocin O-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. Properties of S-adenosyl-L-methionine:macrocin O-methyltransferase in extracts of Streptomyces fradiae strains which produce normal or elevated levels of tylosin and in mutants blocked in specific O-methylations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of Mycarose in the Biological Activity of Tylosins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional importance of the mycarose moiety to the biological activity of tylosin antibiotics. By examining quantitative data, detailing experimental methodologies, and visualizing key molecular interactions, this document serves as a comprehensive resource for researchers in the fields of antibiotic development and microbial pathogenesis.

Introduction: Tylosin and the Significance of its Glycosylation

Tylosin is a 16-membered macrolide antibiotic produced by Streptomyces fradiae, widely used in veterinary medicine.[1] Its antibacterial efficacy is intrinsically linked to its chemical structure, particularly the nature and arrangement of its appended sugar moieties. Tylosin A, the most potent and abundant component of the tylosin complex, features a large lactone ring glycosylated at two positions.[1] Attached to the C5 position of the tylonolide core is the disaccharide mycaminose-mycarose, and at the C23 position is the neutral sugar mycinose.[2]

This guide focuses specifically on the L-mycarose sugar, the terminal component of the disaccharide at C5. Emerging structure-activity relationship (SAR) studies have highlighted that this particular sugar is not merely a passive structural element but plays a crucial role in the high-affinity binding of tylosin to its ribosomal target and, consequently, its potent inhibition of bacterial protein synthesis. Understanding the precise role of mycarose is paramount for the rational design of novel macrolide derivatives with enhanced efficacy and the potential to overcome existing resistance mechanisms.

Data Presentation: The Impact of Mycarose on Biological Activity

The removal or modification of the mycarose moiety has a quantifiable impact on the biological activity of tylosin. The following table summarizes key quantitative data from comparative studies, illustrating the contribution of mycarose to antibacterial potency and ribosomal binding affinity.

| Compound | Key Structural Difference from Tylosin A | Target Organism(s) | MIC (µg/mL) | Relative Ribosome Binding Affinity (ID50, µM) | Reference(s) |

| Tylosin A | - | Bacillus subtilis, Staphylococcus aureus, Micrococcus luteus, Escherichia coli | 0.2, 0.39, 0.1, 100 | 0.045 | [3] |

| Demycarosyltylosin (Desmycosin) | Lacks the terminal mycarose sugar | Bacillus subtilis, Staphylococcus aureus, Micrococcus luteus, Escherichia coli | 0.4, 1.6, 0.2, 100 | 0.086 | [3] |

| 20-Deoxydemycarosylrelomycin | Lacks mycarose and has a reduced C20 aldehyde | Not specified | Weaker than 20-deoxyrelomycin | Weaker than 20-deoxyrelomycin | [3] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. ID50 represents the concentration of the compound required to inhibit 50% of a specific binding interaction, in this case, the binding of a radiolabeled probe to the ribosome. A lower ID50 value indicates a higher binding affinity.

The data clearly demonstrates that the absence of the mycarose sugar, as seen in demycarosyltylosin, results in a notable decrease in antibacterial activity (higher MIC values) and a reduction in the affinity for the bacterial ribosome (higher ID50 value).[3] This underscores the critical contribution of mycarose to the overall biological efficacy of tylosin.

Experimental Protocols

The quantitative data presented above is derived from standardized experimental procedures. The following sections provide detailed methodologies for the key assays used to evaluate the biological activity of tylosin and its derivatives.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of a bacterial strain to an antibiotic.

Objective: To determine the lowest concentration of a tylosin derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

Tylosin A and its derivatives (e.g., demycarosyltylosin)

-

Susceptible bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Stock Solutions: Prepare a stock solution of each tylosin derivative at a high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into a tube of sterile CAMHB.

-

Incubate the broth culture at 35°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the antibiotic stock solution to the first well of a row and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well in the dilution series. This will create a range of antibiotic concentrations.

-

-

Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL.

-

Controls:

-

Growth Control: A well containing CAMHB and the bacterial inoculum, but no antibiotic.

-

Sterility Control: A well containing only CAMHB to ensure no contamination.

-

-

Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density.

Ribosome Binding Assay (Competitive Displacement)

This assay measures the ability of a tylosin derivative to bind to the bacterial ribosome by assessing its capacity to displace a radiolabeled macrolide probe.

Objective: To determine the relative binding affinity of tylosin derivatives to the bacterial 50S ribosomal subunit.

Materials:

-

Tylosin A and its derivatives

-

Purified bacterial 70S ribosomes or 50S ribosomal subunits

-

Radiolabeled macrolide probe (e.g., [³H]-erythromycin or a similar high-affinity ligand)

-

Binding buffer (e.g., Tris-HCl buffer with appropriate concentrations of Mg²⁺, K⁺, and dithiothreitol)

-

Glass fiber filters

-

Scintillation fluid and scintillation counter

-

Filtration apparatus

Procedure:

-

Preparation of Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of bacterial ribosomes and the radiolabeled probe in the binding buffer.

-

Addition of Competitor: Add varying concentrations of the unlabeled tylosin derivatives (the competitors) to the reaction mixtures. Include a control with no competitor.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a sufficient time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. The ribosomes and any bound ligands will be retained on the filter, while unbound ligands will pass through.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabeled probe.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radiolabeled probe bound to the ribosomes. The concentration of the tylosin derivative that inhibits 50% of the binding of the radiolabeled probe (the ID50 value) is calculated. A lower ID50 value indicates a higher affinity of the derivative for the ribosome.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key structural and functional aspects of tylosin's biological activity.

Chemical Structure of Tylosin A

Caption: Simplified structure of Tylosin A highlighting its three main components.

Tylosin's Interaction with the Bacterial Ribosome

Caption: Mycarose is crucial for inhibiting the peptidyl transferase center.

Experimental Workflow for MIC Determination

Caption: A standardized workflow for determining Minimum Inhibitory Concentration.

The Functional Role of Mycarose in Tylosin's Bioactivity

The mycarose moiety, as part of the disaccharide at the C5 position of the tylonolide ring, is essential for the high-potency antibacterial activity of tylosin.[4] Its contribution can be understood through its role in the interaction with the bacterial ribosome.

Macrolide antibiotics, including tylosin, function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2] They specifically bind within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. The precise positioning and orientation of the antibiotic within this tunnel are critical for its inhibitory activity.

Studies have shown that the disaccharide at the C5 position, which includes mycarose, is crucial for the inhibition of the peptidyl transferase reaction.[4] The mycarose moiety extends towards the peptidyl transferase center (PTC) of the ribosome, the site where peptide bonds are formed.[4] This interaction is thought to sterically hinder the accommodation of aminoacyl-tRNAs at the A-site and interfere with the catalysis of peptide bond formation. The presence of mycarose is correlated with the ability of macrolides to inhibit this fundamental step in protein synthesis.[4]

Furthermore, the mycarose moiety contributes to the high-affinity binding of tylosin to the ribosome.[3] Chemical footprinting experiments have revealed that the presence of mycarose affects the interaction of the antibiotic with specific nucleotides in the 23S rRNA, such as U2506, which is located in the central loop of domain V.[4] The removal of mycarose, as in demycarosyltylosin, weakens this interaction, leading to a lower binding affinity and, consequently, reduced antibacterial potency.[3]

In essence, mycarose acts as a critical pharmacophore, enhancing both the binding affinity and the inhibitory action of tylosin at the heart of the bacterial protein synthesis machinery.

Conclusion and Future Directions

The evidence presented in this technical guide unequivocally establishes the pivotal role of the mycarose moiety in the biological activity of tylosin. Through its contribution to high-affinity ribosomal binding and the direct inhibition of the peptidyl transferase reaction, mycarose is a key determinant of tylosin's antibacterial potency.

For researchers and professionals in drug development, this understanding offers several key takeaways:

-

Structure-Guided Drug Design: The mycarose binding pocket on the ribosome represents a prime target for the design of novel macrolide derivatives. Modifications to the mycarose moiety or the development of non-carbohydrate mimics that can occupy this space could lead to antibiotics with improved activity or altered spectra.

-

Overcoming Resistance: A thorough understanding of the mycarose-ribosome interaction can inform strategies to overcome resistance mechanisms that involve alterations to the ribosomal binding site.

-

Lead Optimization: In the development of new macrolide antibiotics, the inclusion of a moiety that can functionally replicate the role of mycarose should be a primary consideration for lead optimization.

Future research should focus on high-resolution structural studies of tylosin and its derivatives in complex with the ribosome to further elucidate the specific molecular interactions of the mycarose moiety. Additionally, the synthesis and evaluation of a wider range of mycarose-modified tylosin analogues will be crucial for exploring the full potential of this pharmacophore in the development of next-generation macrolide antibiotics.

References

- 1. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosome-binding activities and antimicrobial activities of tylosin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the ribosomal peptidyl transferase reaction by the mycarose moiety of the antibiotics carbomycin, spiramycin and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Desmycosin: A Technical Review for Drug Development Professionals

An In-depth Analysis of the Antibacterial, Anti-inflammatory, and Anticancer Prospects of a Promising Macrolide Antibiotic

Introduction

Desmycosin, a 16-membered macrolide antibiotic, is a naturally occurring derivative of tylosin, a widely used veterinary antibiotic.[1] While its primary application has been in the agricultural sector for the treatment and prevention of bacterial infections in livestock, emerging research into the broader therapeutic activities of macrolides suggests that desmycosin may possess untapped potential in human medicine. This technical guide provides a comprehensive review of the existing literature on the therapeutic potential of desmycosin, with a focus on its core antibacterial activity and a speculative exploration of its anti-inflammatory and anticancer properties, largely inferred from studies on its parent compound, tylosin. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel applications for this established macrolide.

Antibacterial Potential

Desmycosin's primary and well-established therapeutic value lies in its antibacterial activity. Like other macrolide antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis.

Mechanism of Action

Desmycosin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[2] This binding event physically obstructs the ribosomal exit tunnel, which is the path nascent polypeptide chains take as they are synthesized. This blockage prevents the elongation of the polypeptide chain, effectively halting protein synthesis and thereby inhibiting bacterial growth and replication.

Figure 1: Mechanism of Desmycosin's Antibacterial Action.

Antibacterial Spectrum and Efficacy

Desmycosin has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria. Quantitative data on its efficacy is primarily available in the form of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Mycoplasma gallisepticum | 0.062 - 4 | [3] |

| Mycoplasma synoviae | 0.062 - 16 | [3][4] |

| Pasteurella multocida | Susceptible (MIC90 ≤ 8 µg/mL for Tilmicosin, a derivative) | [5] |

| Staphylococcus aureus | 0.5 - >128 (for Tylosin) | [2] |

Table 1: Summary of Minimum Inhibitory Concentration (MIC) Values for Desmycosin and its Parent Compound Tylosin against Various Bacterial Strains.

Inferred Anti-inflammatory Potential

While direct studies on the anti-inflammatory properties of desmycosin are scarce, significant evidence from its parent compound, tylosin, and its derivative, tylvalosin, suggests a strong potential for such activity. Macrolide antibiotics are increasingly recognized for their immunomodulatory effects, independent of their antimicrobial action.

Postulated Mechanism of Action

The anti-inflammatory effects of tylosin and related macrolides are believed to be mediated through the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.

Studies on tylvalosin have shown that it can attenuate the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1][6] By preventing IκBα degradation, tylvalosin blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[1][6] Furthermore, studies on tylosin have demonstrated its ability to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), while increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7] Tylosin has also been shown to reduce the gene expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[7]

Figure 2: Inferred Anti-inflammatory Signaling Pathway of Desmycosin via NF-κB Inhibition.

Speculative Anticancer Potential

The exploration of desmycosin's anticancer activity is highly speculative and is primarily based on preclinical studies of tylosin. These studies suggest that tylosin may have a role in reducing tumor growth, hinting at a potential avenue for desmycosin research.

Postulated Mechanism of Action

One study has shown that tylosin treatment can reduce the tumor load in a mouse model of intestinal polyposis.[8] The proposed mechanism involves the Wnt signaling pathway, a critical pathway in the development of many cancers.[8] While the exact mechanism of how tylosin interacts with this pathway is not fully elucidated, it presents an intriguing possibility for the anticancer potential of related macrolides. Additionally, some studies on tylosin have indicated an increase in the antitumor activity of splenocytes, suggesting a possible immunomodulatory role in cancer therapy.[9][10]

Figure 3: Speculative Anticancer Signaling Pathway of Desmycosin via Wnt Pathway Interference.

Experimental Protocols

This section outlines the general methodologies for key experiments cited or inferred in this review.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Figure 4: Workflow for MIC Determination by Broth Microdilution.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of desmycosin is prepared and serially diluted in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of desmycosin that completely inhibits visible growth of the bacterium.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., human colon adenocarcinoma cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of desmycosin for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Western Blot Analysis for Inflammatory Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as COX-2 and IκBα.

Protocol:

-

Cell Lysis: Macrophages (e.g., RAW 264.7) are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of desmycosin. The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-COX-2 or anti-IκBα), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Protocol:

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

-

Sample Addition: Cell culture supernatants from macrophages treated with or without desmycosin are added to the wells.

-

Detection Antibody: A detection antibody, also specific for the cytokine, is added.

-

Enzyme Conjugate: An enzyme-linked secondary antibody is added, which binds to the detection antibody.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength, and the concentration of the cytokine in the samples is determined by comparison to a standard curve.

Conclusion and Future Directions

Desmycosin possesses a well-established and potent antibacterial activity, primarily through the inhibition of bacterial protein synthesis. While direct evidence for its anti-inflammatory and anticancer properties is currently limited, compelling data from its parent compound, tylosin, and related derivatives strongly suggest that these are promising areas for future investigation. The inferred mechanisms, involving the modulation of key signaling pathways such as NF-κB and Wnt, provide a solid foundation for further preclinical and clinical research.

To fully elucidate the therapeutic potential of desmycosin, future studies should focus on:

-

Directly assessing the anti-inflammatory effects of desmycosin in various in vitro and in vivo models of inflammation, and quantifying its efficacy (e.g., IC50 values).

-

Investigating the anticancer properties of desmycosin against a panel of cancer cell lines and in animal tumor models.

-

Elucidating the specific molecular targets and signaling pathways modulated by desmycosin in inflammatory and cancer contexts.

-

Conducting structure-activity relationship studies to potentially develop more potent and selective desmycosin derivatives.

The exploration of these underexplored therapeutic avenues could unlock the full potential of desmycosin, transforming it from a veterinary antibiotic into a versatile therapeutic agent for a range of human diseases.

References

- 1. Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Minimal inhibitory concentration of seven antimicrobials to Mycoplasma gallisepticum and Mycoplasma synoviae isolates from six European countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Minimum Inhibitory Concentrations for 154 Mycoplasma synoviae isolates from Italy collected during 2012-2017 - PMC [pmc.ncbi.nlm.nih.gov]